tert-butyl (3-fluoropyrid-2-yl)methylcarbamate
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Overview
Description
tert-butyl (3-fluoropyrid-2-yl)methylcarbamate is a chemical compound with the molecular formula C11H15FN2O2 and a molecular weight of 226.25 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a fluoropyridine moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate typically involves the reaction of 3-fluoropyridine-2-methanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3-fluoropyrid-2-yl)methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: The major products are the substituted pyridine derivatives.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-butyl (3-fluoropyrid-2-yl)methylcarbamate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluoropyridine moiety can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate: This compound has two fluoropyridine moieties and exhibits different chemical properties and applications.
Tert-butyl (4-methylpyridin-2-yl)carbamate: This compound has a methyl group instead of a fluorine atom, leading to different reactivity and biological activity.
Uniqueness
tert-butyl (3-fluoropyrid-2-yl)methylcarbamate is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[(3-fluoropyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLFDXDBLLWDNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594479 |
Source
|
Record name | tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-28-1 |
Source
|
Record name | 1,1-Dimethylethyl N-[(3-fluoro-2-pyridinyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886851-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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